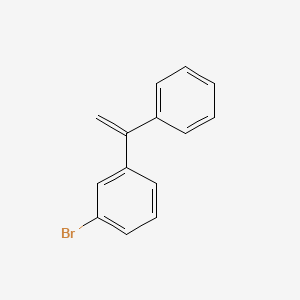

1-Bromo-3-(1-phenylvinyl)benzene

Description

1-Bromo-3-(1-phenylvinyl)benzene is a brominated aromatic compound featuring a styrenyl (1-phenylvinyl) substituent at the meta position of the benzene ring. Its structure combines the electron-withdrawing bromine atom with the conjugated π-system of the vinyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. Structural confirmation relies on NMR spectroscopy, with characteristic aromatic proton signals (δ 7.11–7.69 ppm) and carbon shifts (δ 105–147 ppm) indicative of bromine and vinyl substituents .

Properties

CAS No. |

29265-79-0 |

|---|---|

Molecular Formula |

C14H11Br |

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-bromo-3-(1-phenylethenyl)benzene |

InChI |

InChI=1S/C14H11Br/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1H2 |

InChI Key |

HQCHACPYCVFYRS-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl-Substituted Analogues

1-(2-Bromo-1-phenylvinyl)-3-methylbenzene (2f) and 1-(2-Bromo-1-phenylvinyl)-3,5-dimethylbenzene (2g) ():

- Structural Differences : Methyl groups at the 3- or 3,5-positions introduce steric hindrance and electron-donating effects.

- Isomer Ratios : Z/E isomer ratios differ (1.1:1.1 for 2f vs. 1.5:1 for 2g ), suggesting substituent position influences stereoselectivity during bromination .

- NMR Shifts : Methyl groups cause upfield shifts in adjacent protons (e.g., δ 2.46–2.52 ppm for 2f ) and carbons (δ 21.5 ppm), while the styrenyl moiety retains similar chemical environments to the parent compound .

Ether-Linked Derivatives

1-Bromo-3-phenoxybenzene ():

- Substituent Effects: The phenoxy group (electron-rich) reduces bromine’s electrophilicity compared to the electron-withdrawing styrenyl group in 1-Bromo-3-(1-phenylvinyl)benzene.

- Physical Properties : Higher molecular weight (249.11 g/mol) and distinct solubility due to the ether linkage .

- Applications : Used in synthesizing diaryl ethers, contrasting with the vinyl group’s role in polymerization .

Sulfonyl-Substituted Bromobenzenes

1-Bromo-3-(butane-1-sulfonyl)benzene (–20):

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, enhancing bromine’s reactivity in nucleophilic substitutions (e.g., SNAr).

- Safety Profile : Classified as harmful by inhalation and skin contact, requiring stricter handling protocols compared to less reactive analogues .

- Synthetic Utility : Used in medicinal chemistry for sulfone-based inhibitors, diverging from styrenyl derivatives’ applications in materials science .

Ethynyl-Substituted Analogues

1-Bromo-3-(phenylethynyl)benzene (–12):

- Structural Rigidity : The linear ethynyl group facilitates conjugation, making it suitable for zero-valent nickel polymerization attempts (though yields were low in reported studies) .

- Reactivity: Alkyne groups enable click chemistry or Sonogashira couplings, unlike the vinyl group’s propensity for electrophilic additions .

Alkyl-Fluorinated Derivatives

1-Bromo-3-(2-fluoropropyl)benzene ():

- Fluorine Effects : The fluorinated alkyl chain introduces polarity and metabolic stability, relevant in pharmaceutical design.

- Spectroscopic Data: Distinct ¹⁹F NMR signals (e.g., δ –120 to –180 ppm) differentiate it from non-fluorinated analogues .

Comparative Data Table

Key Findings and Implications

- Substituent Impact : Electron-withdrawing groups (e.g., sulfonyl) enhance bromine’s reactivity, while electron-donating groups (e.g., methyl) modulate stereoselectivity and stability.

- Synthetic Versatility: Styrenyl and ethynyl derivatives are pivotal in materials science, whereas sulfonyl and phenoxy analogues dominate pharmaceutical applications.

- Safety Considerations : Sulfonyl and fluorinated derivatives require stringent handling, highlighting the need for substituent-specific safety protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.